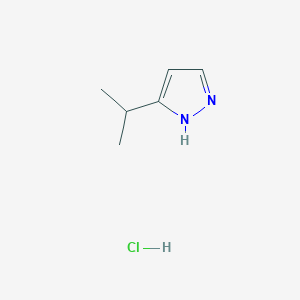

3-(Propan-2-yl)-1H-pyrazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-5(2)6-3-4-7-8-6;/h3-5H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORWXUXKSJBIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172520-00-0 | |

| Record name | 3-(propan-2-yl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Propan 2 Yl 1h Pyrazole Hydrochloride and Analogues

Classical Cyclocondensation Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring system is most classically achieved through cyclocondensation reactions, a cornerstone of heterocyclic chemistry. These methods involve the reaction of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic three-carbon component.

Reaction of Hydrazines with 1,3-Dicarbonyl Compounds

The most prevalent and straightforward method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govslideshare.net This reaction is typically carried out under acidic or neutral conditions and proceeds via the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chegg.combrainly.comyoutube.com

For the specific synthesis of 3-(propan-2-yl)-1H-pyrazole, the requisite starting material is 4-methylpentane-1,3-dione (also known as isobutyrylacetone). The reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) leads directly to the target pyrazole. wikipedia.org The reaction mechanism involves initial attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by a cyclizing attack of the second nitrogen atom on the remaining carbonyl group, and subsequent elimination of two water molecules to afford the stable aromatic heterocycle. youtube.comaskfilo.com The use of unsubstituted hydrazine results in a single pyrazole product where tautomerism allows the N-H proton to reside on either nitrogen.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl precursor. rsc.orgresearchgate.net

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Hydrazine Source | Resulting Pyrazole | Reference |

|---|---|---|---|

| 4-Methylpentane-1,3-dione | Hydrazine | 3-(Propan-2-yl)-1H-pyrazole | wikipedia.orgchemscene.com |

| Acetylacetone (2,4-Pentanedione) | Hydrazine | 3,5-Dimethylpyrazole (B48361) | chegg.comwikipedia.org |

| 1-Phenylbutane-1,3-dione | Phenylhydrazine (B124118) | 3-Methyl-1,5-diphenyl-1H-pyrazole | rsc.org |

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

The final step to obtain the hydrochloride salt involves treating the synthesized 3-(propan-2-yl)-1H-pyrazole base with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol, leading to the precipitation of the salt. google.com

Utilization of Beta-Keto Esters and Acetone (B3395972) Derivatives in Pyrazole Synthesis

An alternative to 1,3-diketones is the use of β-keto esters. These compounds react with hydrazines to form pyrazolones (also known as pyrazolinones), which are five-membered heterocyclic ketones. nih.gov For instance, the reaction of ethyl isobutyrylacetate with hydrazine hydrate would yield 3-isopropyl-1H-pyrazol-5(4H)-one. While not directly forming the target pyrazole, pyrazolones are versatile intermediates that can be further modified to produce a range of pyrazole derivatives.

The condensation of hydrazine with acetone derivatives can also lead to pyrazole structures. For example, hydrazine's reaction with acetone itself produces acetone azine, which can be an intermediate in some industrial processes. wikipedia.org More complex reactions involving α,β-unsaturated ketones, which can be derived from acetone, and hydrazine are also a common route to pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov

Functionalization and Derivatization Strategies of the Pyrazole Ring

Once the pyrazole core is formed, further diversity can be introduced through various functionalization and derivatization reactions. These strategies are crucial for creating analogues with specific properties.

Regioselective Substitution Patterns on the Pyrazole Nucleus

A significant challenge in pyrazole synthesis arises when using unsymmetrically substituted 1,3-dicarbonyls or N-substituted hydrazines, as this can lead to the formation of two regioisomeric products. thieme-connect.com For example, the reaction of 4-methyl-1,3-pentanedione with methylhydrazine could theoretically produce both 1-methyl-3-isopropyl-1H-pyrazole and 1-methyl-5-isopropyl-1H-pyrazole.

The regiochemical outcome is influenced by a combination of steric and electronic factors, including the nature of the substituents on both reactants and the reaction conditions (e.g., pH, solvent). thieme-connect.comrsc.org Generally, the more nucleophilic nitrogen of the substituted hydrazine (often the N-H₂ group) preferentially attacks the more electrophilic carbonyl carbon of the dicarbonyl compound. thieme-connect.com Research has shown that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly improve regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com

Furthermore, direct N-alkylation or N-arylation of a pre-formed 3-substituted pyrazole under basic conditions can also yield a mixture of N1 and N2 substituted isomers. acs.org However, regioselective N1-substitution of 3-substituted pyrazoles has been achieved with high selectivity using a K₂CO₃-DMSO system, with the regiochemistry confirmed by DFT calculations and X-ray crystallography. acs.org

Introduction and Modification of the Propan-2-yl Group

The most direct strategy to obtain the 3-(propan-2-yl) substituent is to incorporate it from the beginning of the synthesis using a suitable building block. This approach avoids the need for later-stage C-alkylation of the pyrazole ring, which can be challenging.

Table 2: Precursors for the Introduction of the Propan-2-yl Group

| Precursor Compound | Chemical Class | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| 4-Methylpentane-1,3-dione | 1,3-Diketone | 3-(Propan-2-yl)-1H-pyrazole | chemscene.com |

| Ethyl isobutyrylacetate | β-Keto Ester | 3-Isopropyl-1H-pyrazol-5(4H)-one | nih.gov |

| 3-Isopropyl-1H-pyrazole | Heterocycle | N-substituted 3-isopropylpyrazoles | acs.org |

Analogues of 3-(propan-2-yl)-1H-pyrazole where the core is further functionalized are also synthetically accessible. For example, 3-isopropyl-1H-pyrazole-5-carbaldehyde and 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid are known compounds that serve as valuable intermediates for more complex derivatives. sigmaaldrich.combldpharm.com

Formation of Carboxamide and Carboxylic Acid Derivatives

Carboxylic acid and carboxamide moieties are common functional groups in pyrazole-containing compounds. Several methods exist for their introduction.

One common method to synthesize a pyrazole-5-carboxylic acid is through regioselective lithiation of an N-protected pyrazole at the C5 position, followed by quenching with dry carbon dioxide (CO₂). chemicalbook.com For example, an N-substituted 3-bromopyrazole can be treated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by bubbling with CO₂ gas to yield the corresponding 3-bromo-1-substituted-1H-pyrazole-5-carboxylic acid. chemicalbook.com Another approach involves the oxidation of a substituent already on the ring, such as oxidizing a C5-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com

Once the carboxylic acid is obtained, it can be readily converted into a variety of carboxamide derivatives. google.comtdcommons.org A typical procedure involves activating the carboxylic acid, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. tdcommons.org

Halogenation and Other Electrophilic Substitutions

The pyrazole ring is an aromatic system capable of undergoing electrophilic substitution reactions. The position of substitution is highly influenced by the existing substituents on the ring and the reaction conditions. For N-unsubstituted pyrazoles like 3-(propan-2-yl)-1H-pyrazole, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. globalresearchonline.net

Halogenation: The direct halogenation of pyrazole typically occurs at the C4 position. globalresearchonline.net If this position is already substituted, halogenation of other positions requires more forceful conditions. researchgate.net Common halogenating agents include bromine (Br₂), chlorine (Cl₂), and iodine (I₂). For instance, bromination in an inert solvent readily yields the 4-bromo derivative. cdnsciencepub.com The regioselectivity is a result of the stability of the Wheland intermediate formed during the electrophilic attack.

Nitration: The nitration of the pyrazole ring also preferentially occurs at the C4 position. slideshare.netmdpi.com This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net In cases where the pyrazole nitrogen is substituted with a phenyl group, nitration can sometimes occur on the phenyl ring instead, particularly in strongly acidic media where the pyrazole ring is deactivated by protonation. cdnsciencepub.com More modern and controllable nitration methods utilize N-nitropyrazole reagents, which can offer greater selectivity under milder conditions. nih.govacs.org

Sulfonation: Sulfonation of the pyrazole ring with fuming sulfuric acid or chlorosulfuric acid introduces a sulfonic acid group (–SO₃H), again primarily at the C4 position. slideshare.netrsc.org The choice of sulfonating agent can be critical; for example, in 1-phenylpyrazole, oleum (B3057394) tends to sulfonate the para-position of the phenyl ring, while chlorosulfuric acid in chloroform (B151607) sulfonates the C4 position of the pyrazole ring. rsc.org Recent advancements have explored electrochemical methods for sulfonation, providing an external oxidant-free route to sulfonated pyrazoles. researchgate.net

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Typical Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ | C4 | 4-Halopyrazole |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | C4 | Pyrazole-4-sulfonic acid |

Synthesis of Hydrochloride Salts from Pyrazole Bases

Pyrazoles are weak bases due to the lone pair of electrons on the sp²-hybridized nitrogen atom (the "pyridine-like" nitrogen). This basicity allows them to react with strong acids to form stable salts. globalresearchonline.netslideshare.net The synthesis of 3-(propan-2-yl)-1H-pyrazole hydrochloride from its corresponding free base is a straightforward acid-base reaction.

The general procedure involves treating the pyrazole base with hydrochloric acid. This can be accomplished by several methods:

Reacting the pyrazole, dissolved in a suitable organic solvent like ether, methanol, or ethanol, with a solution of hydrogen chloride (HCl) in the same or a different solvent. nih.govorgsyn.org

Bubbling dry hydrogen chloride gas through a solution of the pyrazole. nih.gov

Using an aqueous solution of hydrochloric acid, followed by isolation of the salt, which may involve precipitation and filtration. google.com

The resulting pyrazolium (B1228807) chloride salt is typically a crystalline solid that is more stable and easier to handle than the free base. The formation of the hydrochloride salt is a common step in purification processes or in the preparation of active pharmaceutical ingredients. google.com

Multicomponent Reaction Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. nih.gov

The most classic and widely used method for synthesizing the pyrazole core is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This concept is frequently extended into MCRs. A prominent example is the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.govtandfonline.com

A typical four-component reaction for a pyrano[2,3-c]pyrazole derivative involves:

An aldehyde

A β-ketoester (e.g., ethyl acetoacetate)

Hydrazine hydrate

In this reaction, the pyrazole ring is often formed in situ from the reaction between the hydrazine hydrate and the β-ketoester. tandfonline.com This is followed by a series of condensation and cyclization steps involving the aldehyde and malononitrile to yield the final fused heterocyclic system. nih.govrsc.org

Table 2: Example of a Four-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine (B1682933) / Water | Dihydropyrano[2,3-c]pyrazole |

| Aldehyde | Malononitrile | β-Ketoester | Hydrazine Hydrate | Sodium Gluconate / Solvent-free | Dihydropyrano[2,3-c]pyrazole |

| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Ultrasonic Irradiation / Water | Pyrano[2,3-c]pyrazole |

Exploration of Green Chemistry Principles in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been successfully applied to the synthesis of pyrazole derivatives.

Alternative Solvents and Solvent-Free Conditions: A key principle of green chemistry is the reduction or replacement of volatile and toxic organic solvents. Water is an ideal green solvent, and many MCRs for pyrazoles can be performed effectively in aqueous media. nih.govnih.gov In some cases, reactions can be run under solvent-free or "neat" conditions, where the reactants are mixed without any solvent, often with grinding or heating. rsc.orgresearchgate.net

Energy-Efficient Methods: The use of alternative energy sources like microwave (MW) irradiation and ultrasound has become a popular green technique. nih.govdergipark.org.tr

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by providing rapid and uniform heating. researchgate.netmdpi.comdergipark.org.tr

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is another cornerstone of green synthesis. Organocatalysts, such as taurine or sodium gluconate, have been used to promote pyrazole synthesis in water or under solvent-free conditions. rsc.org Heterogeneous catalysts, including various nanoparticles, are also advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times, minimizing waste. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Propan 2 Yl 1h Pyrazole Hydrochloride and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring exhibits a versatile reactivity profile, engaging with both electrophiles and nucleophiles at distinct positions. The inherent asymmetry of the ring, with one 'pyrrole-like' nitrogen (N1) and one 'pyridine-like' nitrogen (N2), along with three carbon atoms (C3, C4, C5), leads to regioselective reactions. nih.gov

The nucleophilic and electrophilic character of the different positions on the pyrazole ring can be summarized as follows:

Nucleophilic Positions: The N1 (after deprotonation), N2, and C4 positions are electron-rich and thus nucleophilic in nature. nih.gov

Electrophilic Positions: The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. nih.govnih.gov

Electrophilic Reactions: In its neutral form, the pyrazole ring readily undergoes electrophilic substitution, with a strong preference for the C4 position. globalresearchonline.net This is due to the deactivating inductive effect of the pyridine-like nitrogen atom on the adjacent C3 and C5 positions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, all of which predominantly yield the 4-substituted product. globalresearchonline.net

However, for 3-(Propan-2-yl)-1H-pyrazole hydrochloride, the pyrazole ring is protonated. This resulting pyrazolium (B1228807) cation is significantly deactivated towards electrophilic attack at the C4 position. globalresearchonline.net Conversely, the positive charge facilitates attack at the C3 position. globalresearchonline.net The N2 atom, being basic and possessing a lone pair of electrons, is the primary site for reactions with electrophiles like protons and acyl groups. orientjchem.orgnih.gov In the presence of a strong base, the N1 proton can be abstracted to form the pyrazole anion, which is highly activated towards electrophiles. orientjchem.orgglobalresearchonline.net

Nucleophilic Reactions: The C3 and C5 positions of the pyrazole ring are susceptible to nucleophilic attack, a reactivity that can be enhanced by the presence of electron-withdrawing groups on the ring. nih.govnih.gov In strongly basic conditions, deprotonation at C3 can occur, potentially leading to ring-opening. nih.gov Nucleophilic substitution reactions are also well-documented, particularly on pyrazole rings bearing suitable leaving groups, such as in N-nitropyrazoles. acs.org

| Position | Reaction Type | Reactivity Notes |

|---|---|---|

| N1 | Electrophilic (after deprotonation) | The N-H proton is acidic. Deprotonation creates a highly reactive anion. orientjchem.orgnih.gov |

| N2 | Electrophilic / Basic | The pyridine-like nitrogen is basic and reacts with electrophiles like protons. nih.govnih.gov |

| C3 | Nucleophilic | Electron-deficient position susceptible to nucleophilic attack. nih.gov |

| C4 | Electrophilic | The primary site for electrophilic substitution in the neutral pyrazole ring. globalresearchonline.net |

| C5 | Nucleophilic | Electron-deficient position susceptible to nucleophilic attack. nih.gov |

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring system demonstrates considerable stability towards oxidizing agents. globalresearchonline.netyoutube.com This resistance is a hallmark of its aromatic character. However, substituents on the ring, particularly alkyl side chains, are susceptible to oxidation.

Oxidation: The primary pathway for the oxidation of alkyl-substituted pyrazoles involves the side chain. youtube.com For a compound like 3-(Propan-2-yl)-1H-pyrazole, a strong oxidizing agent such as alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the propan-2-yl group. globalresearchonline.netyoutube.com This reaction typically proceeds by cleaving the alkyl chain down to the carbon attached to the ring, converting it into a carboxylic acid group. libretexts.org Therefore, the oxidation of 3-(Propan-2-yl)-1H-pyrazole would be expected to yield 1H-pyrazole-3-carboxylic acid. youtube.com The reaction requires the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (a benzylic-type hydrogen). libretexts.org

Reduction: While the pyrazole ring is resistant to many reducing agents, such as sodium in ethanol (B145695), it can be reduced under more forcing conditions. globalresearchonline.net Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, is an effective method for pyrazole reduction. youtube.com The reduction occurs in a stepwise manner. The first step involves the reduction of one of the double bonds in the ring to yield a pyrazoline (a dihydro-pyrazole). globalresearchonline.netyoutube.com Further hydrogenation under more vigorous conditions (e.g., higher temperature) can lead to the fully saturated pyrazolidine (B1218672) ring. youtube.com

Tautomeric Equilibria and Prototropic Shifts in 1H-Pyrazoles

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism. globalresearchonline.netnih.gov This phenomenon involves the migration of a proton between the two annular nitrogen atoms. For a pyrazole with a substituent at the 3-position, like 3-(Propan-2-yl)-1H-pyrazole, an equilibrium exists between two tautomeric forms: 3-(propan-2-yl)-1H-pyrazole and 5-(propan-2-yl)-1H-pyrazole. nih.gov

This equilibrium is typically very rapid at room temperature, meaning that NMR spectroscopy often shows averaged signals rather than distinct signals for each tautomer. researchgate.net The position of this equilibrium is influenced by several factors:

Substituent Effects: The electronic nature of the substituents on the ring plays a crucial role. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other. mdpi.com

Solvent Polarity: The polarity of the solvent can affect the tautomeric ratio by differentially solvating the two forms. nih.govmdpi.com

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds can significantly influence which tautomer is favored. mdpi.com In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single tautomeric form. mdpi.comresearchgate.net

Theoretical and experimental studies on various 3(5)-substituted pyrazoles have shown that the interplay of these factors determines the predominant tautomer in a given environment. nih.govmdpi.com For instance, in some 3,5-disubstituted pyrazoles, electron-withdrawing groups were found to favor the 3-tautomer in the crystalline state. nih.gov

Acidity and Basicity Studies of Pyrazole Hydrochlorides in Solution

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases. ksu.edu.sa

Basicity: The basicity of pyrazole is attributed to the lone pair of electrons on the sp²-hybridized, pyridine-like nitrogen atom (N2), which is available for protonation. orientjchem.orgksu.edu.sa Pyrazole is a weak base, with a reported pKb of 11.5. orientjchem.org It is considerably less basic than the isomeric imidazole (B134444) and also less basic than pyridine (B92270). ksu.edu.sa This lower basicity is explained by the fact that the N2 nitrogen is adjacent to the electron-withdrawing N1 nitrogen, which reduces its electron density. Furthermore, the positive charge in the resulting pyrazolium cation is less effectively stabilized compared to the imidazolium (B1220033) ion, where it can be delocalized over both nitrogen atoms more symmetrically. ksu.edu.sa The formation of a stable hydrochloride salt, such as this compound, is a direct consequence of this basic character. globalresearchonline.net

Acidity: The acidity of pyrazole stems from the proton attached to the pyrrole-like nitrogen atom (N1). nih.gov This N-H proton can be removed by a base. The pKa for this deprotonation is approximately 14.21 for the parent pyrazole. Complexation of the N2 nitrogen, for example with a metal ion or a proton, significantly increases the acidity of the N1 proton. researchgate.net Electron-withdrawing groups on the ring also increase acidity, while electron-donating groups decrease it. ksu.edu.sa

| Compound | pKa (of conjugate acid) | pKa (of N-H proton) |

|---|---|---|

| Pyrazole | 2.49 | 14.21 |

| Imidazole | 6.95 | 14.5 |

| Pyridine | 5.25 | N/A |

| Pyrrole | -3.8 | 17.5 |

Note: pKa values can vary slightly depending on the source and measurement conditions.

Reactions Involving the Propan-2-yl Side Chain

The propan-2-yl (isopropyl) group attached to the pyrazole ring has its own characteristic reactivity, which is distinct from that of the heterocyclic ring. The most significant reaction involving such an alkyl side chain on an aromatic ring is oxidation. libretexts.org

When an alkyl-substituted aromatic or heteroaromatic compound is treated with a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate in an acidic medium, the entire alkyl side chain is typically oxidized to a carboxylic acid group, provided the carbon atom attached to the ring (the benzylic-like carbon) bears at least one hydrogen atom. youtube.comlibretexts.orgyoutube.com

In the case of 3-(Propan-2-yl)-1H-pyrazole, the carbon of the isopropyl group bonded to the C3 position of the pyrazole has one such hydrogen. Therefore, under strong oxidizing conditions, the C-C bonds of the isopropyl group would be cleaved, and the side chain would be converted into a carboxyl group (-COOH). youtube.comlibretexts.org The product of this reaction would be 1H-pyrazole-3-carboxylic acid. This transformation is a robust and common method for the synthesis of aryl and heteroaryl carboxylic acids. libretexts.org

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(Propan-2-yl)-1H-pyrazole hydrochloride, both ¹H and ¹³C NMR, along with advanced techniques, provide a complete picture of the atomic connectivity and environment within the molecule. Due to the presence of the hydrochloride salt, the pyrazole (B372694) ring is protonated, leading to shifts in the NMR signals compared to its free base form, 3-isopropyl-1H-pyrazole. Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, which can influence NMR spectra, often leading to broadened signals for the C3 and C5 carbons in solution. Acidification of the medium, as in the case of the hydrochloride salt, can result in faster proton exchange, leading to narrower, more defined signals.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the isopropyl substituent.

The key expected proton signals are:

Isopropyl Group : This group consists of a methine proton (-CH) and two equivalent methyl groups (-CH₃). The methine proton would appear as a septet due to coupling with the six protons of the two methyl groups. The methyl protons would appear as a doublet, coupling to the single methine proton.

Pyrazole Ring : The pyrazole ring has two C-H protons at positions 4 and 5. These protons would likely appear as doublets due to coupling with each other. Their chemical shifts are influenced by the aromaticity of the ring and the presence of the electron-withdrawing protonated nitrogen atoms.

N-H Protons : Due to the protonation of the pyrazole ring by hydrochloric acid, there will be exchangeable N-H protons. Depending on the solvent and concentration, these signals can be broad and may appear over a wide range of the spectrum.

| Proton Assignment | Expected Multiplicity | Expected Coupling Partner(s) |

|---|---|---|

| Isopropyl -CH | Septet | Isopropyl -CH₃ |

| Isopropyl -CH₃ | Doublet | Isopropyl -CH |

| Pyrazole H4 | Doublet | Pyrazole H5 |

| Pyrazole H5 | Doublet | Pyrazole H4 |

| N-H | Broad Singlet | (Solvent Dependent) |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The protonation of the ring significantly affects the chemical shifts of the ring carbons.

The expected carbon signals are:

Isopropyl Group : Two signals are anticipated, one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Pyrazole Ring : Three signals corresponding to C3, C4, and C5 of the pyrazole ring. The C3 carbon, being attached to the isopropyl group and a nitrogen atom, will have a characteristic chemical shift. The C4 and C5 carbons will also have distinct shifts influenced by their position in the heterocyclic ring. In substituted pyrazoles, the chemical shifts at positions 3 and 5 are particularly indicative of the electronic environment. chemscene.com

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| Isopropyl -CH | 25-35 |

| Isopropyl -CH₃ | 20-25 |

| Pyrazole C3 | 145-155 |

| Pyrazole C4 | 100-110 |

| Pyrazole C5 | 130-140 |

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY : Would confirm the coupling between the H4 and H5 protons on the pyrazole ring, as well as the coupling between the methine and methyl protons of the isopropyl group.

HSQC : Would correlate the proton signals directly to their attached carbon atoms, for instance, linking the H4 signal to the C4 signal.

Solid-state NMR could also be utilized to study the compound in its crystalline form, providing insights into the effects of crystal packing on the molecular structure and tautomeric form, which can differ from what is observed in solution. chemscene.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

N-H Stretching : A broad and strong absorption band is expected in the IR spectrum, typically in the region of 3200-2500 cm⁻¹, characteristic of the N-H⁺ stretching in the hydrochloride salt.

C-H Stretching : Absorptions for the aromatic C-H stretching of the pyrazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching : The pyrazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the 1600-1400 cm⁻¹ region of the spectrum.

C-H Bending : In-plane and out-of-plane bending vibrations for the C-H bonds of the ring and the isopropyl group will be visible in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H⁺ Stretch | 3200-2500 (broad) | IR |

| Aromatic C-H Stretch | 3150-3050 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| C=N / C=C Ring Stretch | 1600-1400 | IR, Raman |

| C-H Bend | 1400-800 | IR |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the protonated free base, [C₆H₁₀N₂ + H]⁺.

The molecular weight of the free base (3-isopropyl-1H-pyrazole) is 110.16 g/mol . Therefore, the molecular ion peak [M]⁺ in an electron ionization (EI) spectrum would be observed at m/z 110. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 111.

The fragmentation of pyrazoles is well-studied. Common fragmentation pathways for the free base would include:

Loss of a methyl group : A significant fragment would likely be observed at [M-15]⁺, corresponding to the loss of a CH₃ radical from the isopropyl group.

Loss of propene : Cleavage of the isopropyl group could lead to the loss of propene (C₃H₆), resulting in a fragment corresponding to the pyrazole ring itself.

Ring Fragmentation : The pyrazole ring itself can fragment, typically through the loss of HCN or N₂ molecules, leading to characteristic lower mass ions.

Predicted collision cross-section data for the [M+H]⁺ adduct of the free base is 122.2 Ų, providing information about the ion's shape in the gas phase.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 111 | Protonated Molecular Ion (free base) |

| [M]⁺ | 110 | Molecular Ion (free base) |

| [M-CH₃]⁺ | 95 | Loss of a methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrazole and its derivatives are aromatic heterocyclic compounds that exhibit characteristic UV absorptions. The gas-phase UV absorption spectrum of the parent pyrazole shows a maximum absorption cross-section at 203 nm, which is attributed to a π → π* transition.

For this compound, the absorption maximum is expected to be in a similar region. The isopropyl group is an alkyl substituent and is not expected to cause a significant shift in the absorption maximum compared to the parent pyrazole. However, the solvent used for the analysis can influence the position and intensity of the absorption bands. The protonation of the ring in the hydrochloride salt may also lead to slight shifts in the electronic transitions. This technique is useful for confirming the presence of the aromatic pyrazole system.

Applications and Role in Chemical Synthesis and Materials Science

Utility of 3-(Propan-2-yl)-1H-pyrazole Hydrochloride as a Chemical Building Block

This compound serves as a valuable and versatile chemical building block in organic synthesis. The hydrochloride form provides a stable, solid, and easily handleable source of the 3-isopropylpyrazole moiety. In synthetic applications, the hydrochloride salt is typically neutralized in situ to release the free pyrazole (B372694) base for subsequent reactions. The pyrazole ring itself is a key heterocyclic motif, and the presence of the isopropyl group at the 3-position introduces specific steric and electronic properties that can be exploited in the design of more complex molecules.

The fundamental utility of pyrazoles like 3-isopropylpyrazole stems from their rich reaction chemistry. The pyrazole ring contains two adjacent nitrogen atoms, one of which is a basic imine-type nitrogen and the other, in its N-unsubstituted form, is a protic amine-type nitrogen. This arrangement allows for various chemical transformations. It can act as a nucleophile in alkylation and arylation reactions or participate in condensation reactions with carbonyl compounds to form larger structures. nih.govmdpi.com Classical synthesis methods, such as the condensation of α,β-unsaturated ketones with hydrazines, form the basis for creating a wide array of pyrazole derivatives, highlighting their foundational role in constructing more elaborate heterocyclic compounds. nih.gov The 3-isopropylpyrazole structure is a precursor for creating functionalized pyrazoles, which are pivotal intermediates for a range of more complex chemical entities. researchgate.net The process of converting simple chemical substances into more intricate compounds through controlled reactions is the essence of chemical synthesis, a field where pyrazole-based building blocks are extensively used. chemscene.com

Pyrazole Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are a significant class of ligands in coordination chemistry due to the presence of a lone electron pair on the sp²-hybridized imine nitrogen atom, which is available for coordination to a metal center. nih.govnih.gov The versatility of pyrazoles as ligands is enhanced by the various coordination modes they can adopt. researchgate.net They can act as simple monodentate ligands, or when deprotonated, the resulting pyrazolate anion can function as a bridging ligand between two metal centers. nih.gov

The N-unsubstituted (protic) pyrazole ring, as found in derivatives of 3-isopropylpyrazole, is particularly interesting. The N-H group can form intra- and intermolecular hydrogen bonds, which can stabilize the resulting metal complexes and influence their solid-state structures and properties. nih.govmdpi.com Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole N-H proton, making it a "proton-responsive" ligand. nih.gov This feature is critical in the design of functional metal complexes where proton transfer may be part of a catalytic cycle or a sensory response.

The rational design of ligands is central to modern coordination chemistry. The 3-isopropylpyrazole scaffold can be incorporated into larger, multi-dentate ligand systems to create specific coordination environments around a metal ion. A prominent example is the synthesis of the coplanar tridentate ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, which is built from precursors related to 3-isopropylpyrazole. mdpi.comresearchgate.net This "pincer-type" ligand is designed to hold a metal ion in a well-defined geometry, rigorously placing the two protic pyrazole groups in a trans arrangement. nih.gov

Below is a table of representative metal complexes synthesized using a ligand derived from the 3-isopropylpyrazole motif.

| Complex Formula | Metal Ion | Key Structural Features | Reference |

| [ZnCl₂(L)] | Zn(II) | Distorted trigonal pyramidal geometry; Ligand acts as a tridentate donor. | mdpi.com |

| [ZnBr₂(L)] | Zn(II) | Distorted trigonal pyramidal geometry; N-H groups form hydrogen bonds. | mdpi.com |

| [CuCl₂(L)] | Cu(II) | The ligand (L) is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. | mdpi.com |

| CuCl(L)(thf) | Cu(II) | Formed from the reaction of [CuCl₂(L)] with AgPF₆. | mdpi.com |

Table 1: Examples of Metal-Pyrazole Complexes.

The unique electronic and structural features of metal-pyrazole complexes make them promising candidates for homogeneous catalysis. nih.gov The proton-responsive nature of protic pyrazole ligands is particularly advantageous, as the N-H group can participate in substrate activation or stabilization of transition states through hydrogen bonding. Complexes of 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives have been successfully employed as catalysts in various chemical transformations. nih.govmdpi.com

For example, pyrazole-based ruthenium complexes have been investigated for transfer hydrogenation reactions. nih.gov Chiral-at-metal iridium(III) complexes containing protic pyrazoles have been shown to catalyze the asymmetric transfer hydrogenation of ketones. nih.gov Furthermore, certain cobalt-pyrazole complexes have demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are critical processes in energy conversion and storage. rsc.org The catalytic performance of these systems is often influenced by the substituents on the pyrazole ring, which modulate the electronic and steric properties of the catalyst.

| Metal Complex System | Catalytic Reaction | Key Findings | Reference |

| Protic Pyrazole Ruthenium Complex | Transfer hydrogenation of nitriles | Demonstrates the applicability of these complexes in reduction catalysis. | nih.gov |

| Chiral-at-metal Iridium(III) Complex | Asymmetric transfer hydrogenation of ketones | Protic pyrazole ligand is crucial for activity and enantioselectivity. | nih.gov |

| Cobalt-pyrazole Complex | Oxygen Evolution Reaction (OER) / Oxygen Reduction Reaction (ORR) | The complex acts as an excellent bifunctional electrocatalyst. | rsc.org |

| Palladium Pyrazolin-3-ylidene Complex | Heck cross-coupling | Shows high catalytic activity, superior to analogous imidazolin-2-ylidene systems. | researchgate.net |

Table 2: Catalytic Applications of Pyrazole-Based Complexes.

Integration into Complex Heterocyclic Systems and Scaffolds

The 3-(propan-2-yl)-1H-pyrazole unit is not only a building block for ligands but also a key component for the construction of more elaborate and fused heterocyclic systems. researchgate.net The synthesis of new heterocyclic structures is a major focus in medicinal and materials chemistry. Classical cyclocondensation reactions provide a pathway to integrate the pyrazole core into larger frameworks. researchgate.net

One of the most effective ways the 3-isopropylpyrazole unit is integrated into a complex scaffold is through the creation of multidentate ligands, as discussed previously. The synthesis of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine is a prime example where two pyrazole units are fused onto a central pyridine (B92270) ring, creating a sophisticated pincer-type ligand scaffold. nih.govmdpi.com This integration creates a rigid structure that pre-organizes the nitrogen donor atoms for efficient metal chelation. Such strategies are vital for developing catalysts and functional materials with specific, predictable properties. nih.gov Beyond ligands, pyrazoles can be used to synthesize fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have diverse physicochemical applications. researchgate.net Multistep reactions can lead to novel five-membered heterocyclic systems with potential pharmacological activity. nih.gov

Exploration in Advanced Materials and Functional Molecules

The integration of 3-isopropylpyrazole derivatives into metal complexes and extended organic frameworks opens avenues for the development of advanced materials and functional molecules. The properties of the final material are highly dependent on the interplay between the organic ligand and the metal center. Complexes derived from 2,6-bis(1H-pyrazol-3-yl)pyridine ligands, for instance, have been explored as functional materials. mdpi.com

A key area of exploration is in photoluminescent materials. Mononuclear copper(I) complexes featuring pyrazole-pyridine type ligands have been shown to be efficient emitters. nih.gov The photoluminescence efficiency and emission wavelength can be tuned by modifying the ligand structure, including the steric bulk of substituents like the isopropyl group. Bulky and rigid ligands can enhance emission by stabilizing the excited states and minimizing non-radiative decay pathways. nih.gov

Furthermore, the redox properties of metal-pyrazole complexes are of significant interest. Iron(III) complexes with N-phenylpyrazole-based ligands have been synthesized and studied using cyclic voltammetry to understand their electronic structure and potential for applications in redox-active materials or as models for biological systems. mdpi.com The combination of the pyrazole and a coordinated metal ion creates unique electronic orbitals that can lead to interesting optical and magnetic properties, making them targets for the development of novel functional molecules. mdpi.com

Advanced Research Directions and Emerging Methodologies

Development of Innovative and Sustainable Synthetic Routes

Modern research focuses on overcoming these limitations by developing innovative and environmentally benign synthetic strategies. Key areas of advancement include the use of novel catalysts, alternative energy sources, and solvent-free or aqueous reaction media. For instance, a highly efficient, one-pot synthesis of pyrazole (B372694) derivatives has been reported using a silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst under solvent-free conditions, highlighting a recyclable and sustainable approach. nih.gov Another innovative method employs a g-C3N4·OH nanocomposite as a highly efficient and recyclable catalyst for multicomponent reactions in water at room temperature, achieving excellent yields in short reaction times. nih.gov These methods align with the goals of green chemistry by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields for reactions such as the construction of fused pyrazole systems. mdpi.comresearchgate.net

| Synthetic Approach | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Cyclocondensation | Reaction of 1,3-dicarbonyls with hydrazines in organic solvents. | Well-established, versatile for many substitution patterns. | mdpi.comnih.gov |

| Silica-Supported Acid Catalysis | Use of a solid, recyclable acid catalyst (e.g., SBPASA). | Solvent-free conditions, catalyst recyclability, high efficiency. | nih.gov |

| Nanocatalysis in Water | g-C3N4·OH nanocomposite catalyst in an aqueous medium. | Environmentally benign (water solvent), high yields, catalyst reusability. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Rapid reaction times, improved yields, enhanced efficiency. | mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants. | Atom economy, operational simplicity, rapid access to molecular diversity. | nih.gov |

In-Depth Mechanistic Elucidation of Novel Reactions

A profound understanding of reaction mechanisms is critical for the rational design of new synthetic methods and the optimization of existing ones. While the general mechanism of classical pyrazole synthesis via condensation is well-understood, research is now delving into the subtleties of more novel and complex transformations. researchgate.net Isolating key intermediates, such as the 5-hydroxypyrazolines formed during the reaction of β-diketones with hydrazines, provides direct evidence for specific mechanistic pathways. researchgate.net

A significant area of contemporary research involves metal-mediated reactions. For example, detailed kinetic and mechanistic studies have been performed on pyrazole synthesis via the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.gov These studies revealed that the reaction proceeds through a rate-determining initial oxidation, with the coordination of the oxidant to the titanium center being crucial for reactivity. rsc.orgnih.govumn.edu Such investigations into unconventional, metal-mediated N-N bond formation provide new avenues for pyrazole synthesis that bypass traditional precursors. rsc.org Similarly, mechanistic studies on pincer-type protic pyrazole complexes have shed light on metal-ligand cooperation in activating and transforming substrates like hydrazine (B178648), a fundamental component in many pyrazole syntheses. mdpi.com These efforts not only expand the synthetic toolkit but also provide a deeper understanding of catalysis and bond activation involving pyrazole scaffolds. mdpi.com

| Reaction Type | Mechanistic Focus | Investigative Methods | Key Findings | References |

|---|---|---|---|---|

| Classical Condensation | Regioselectivity, role of substituents. | Intermediate isolation (e.g., 5-hydroxypyrazolines), NMR studies. | Reaction proceeds via a pyrazoline intermediate; steric and electronic factors control regiochemistry. | researchgate.net |

| Oxidative Coupling of Diazatitanacycles | N-N bond formation pathway. | Kinetic studies, stoichiometric experiments, variation of oxidants (TEMPO, Fc+). | A rate-determining initial oxidation at the metal center is followed by N-N reductive elimination. | rsc.orgnih.govumn.edu |

| Gould-Jacobs Reaction | Formation of fused pyrazolo[3,4-b]pyridines. | Analysis of reaction intermediates and products. | Involves initial attack by the aminopyrazole on an enol ether, followed by cyclization and elimination. | nih.gov |

| Catalysis by Protic Pyrazole Complexes | Metal-ligand cooperative bond activation. | Control experiments, theoretical calculations. | Pyrazole N-H groups can act as proton relays or acid-base catalysts in transformations. | mdpi.com |

Supramolecular Chemistry and Self-Assembly of Pyrazole Derivatives

The pyrazole ring is an exceptionally versatile building block in supramolecular chemistry and crystal engineering. Its unique structure, featuring both a Brønsted acidic N-H proton donor and a basic sp²-hybridized nitrogen atom as a proton acceptor, allows for the formation of robust and predictable non-covalent interactions, particularly hydrogen bonds. These interactions direct the self-assembly of pyrazole molecules into well-defined supramolecular architectures. rsc.org

Pyrazole derivatives can form a variety of structures, including dimers, chains (catemers), and more complex networks through hydrogen bonding. rsc.org The deprotonated form, the pyrazolide anion, is an extremely versatile ligand in coordination chemistry, capable of adopting at least 20 different coordination modes to bridge metal centers. rsc.org This flexibility has been exploited to construct a vast array of supramolecular materials, including discrete metal clusters, luminescent charge-transfer complexes, liquid crystals, and highly porous metal-organic frameworks (MOFs). rsc.org An emerging application of this principle is in the field of chemical biology, where novel pyrazole derivatives have been designed to specifically bind to the coat protein of the Tobacco Mosaic Virus (TMV), thereby blocking its self-assembly process and inhibiting viral infection. nih.gov This demonstrates a sophisticated use of supramolecular principles to control biological processes.

| Supramolecular Assembly | Driving Interactions | Resulting Structures/Materials | Applications | References |

|---|---|---|---|---|

| Self-Assembly | Hydrogen bonding (N-H···N), π-π stacking. | Dimers, catemers, sheets. | Crystal engineering, design of molecular solids. | rsc.orgnih.gov |

| Metal Coordination | Coordination of pyrazole/pyrazolide to metal ions. | Metal-organic clusters, coordination polymers, Metal-Organic Frameworks (MOFs). | Catalysis, gas storage, liquid crystals, luminescent materials. | rsc.org |

| Biological Assembly Inhibition | Specific binding to protein surfaces. | Protein-ligand complexes. | Antiviral agents (e.g., disrupting TMV assembly). | nih.gov |

Advanced Computational Approaches for Enhanced Predictive Capabilities

Computational chemistry has become an indispensable tool for accelerating research into pyrazole derivatives, offering powerful predictive capabilities that complement experimental work. eurasianjournals.com These methods provide deep insights into molecular structure, properties, and reactivity, enabling the rational design of new compounds and materials in a time- and cost-effective manner. eurasianjournals.comresearchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of pyrazoles. eurasianjournals.com DFT calculations can accurately predict molecular geometries, tautomeric equilibria, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com These parameters are crucial for understanding reactivity and predicting properties such as corrosion inhibition potential. researchgate.net For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. mdpi.comnih.gov Both 2D- and 3D-QSAR models are developed to correlate the structural features of a series of pyrazole compounds with their measured biological activity, allowing for the prediction of potency for new, unsynthesized analogs. mdpi.comnih.gov Furthermore, molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interactions between pyrazole-based ligands and their biological targets, such as enzymes or receptors, providing critical information for optimizing binding affinity and specificity. eurasianjournals.commdpi.com

| Computational Method | Predicted Properties / Application | Examples for Pyrazoles | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, tautomer stability, spectroscopic properties. | Predicting reaction mechanisms; calculating HOMO/LUMO energies for corrosion inhibitor design. | eurasianjournals.comresearchgate.netmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity (e.g., anticancer, antimicrobial). | Developing models to predict the pIC50 of novel pyrazole derivatives against cancer cell lines. | mdpi.comnih.gov |

| Molecular Docking | Predicting binding modes and affinity of ligands to biological macromolecules. | Docking pyrazole derivatives into the active sites of enzymes to guide drug design. | eurasianjournals.commdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Exploring conformational flexibility and stability of ligand-receptor complexes over time. | Simulating the dynamic behavior of pyrazole inhibitors bound to their target proteins. | eurasianjournals.commdpi.com |

| In Silico ADME/Tox Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Assessing the drug-likeness and potential toxicity of new pyrazole-based compounds. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Propan-2-yl)-1H-pyrazole hydrochloride, and what experimental parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or through functionalization of pre-formed pyrazole cores. For example, boronate ester intermediates (e.g., tetramethyl dioxaborolane derivatives) enable Suzuki-Miyaura cross-coupling for aryl substitutions . Mannich reactions, as demonstrated with diaza-crown ethers, can introduce amine-containing side chains . Key parameters include temperature (60–100°C for cyclocondensation), solvent polarity (DMF or THF), and stoichiometric ratios of reactants (1:1 to 1:2 for hydrazine:carbonyl precursors).

Q. How can NMR spectroscopy and mass spectrometry be optimized for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Focus on the pyrazole ring protons (δ 6.5–8.0 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH). Integration ratios confirm substitution patterns.

- ¹³C NMR : Pyrazole carbons appear at δ 105–150 ppm, with quaternary carbons near δ 140–150 ppm.

- HRMS : Use ESI+ mode with m/z calculated for C₇H₁₂ClN₂ ([M+H]⁺ = 159.0684). Compare with analogs like 5-bromo-3-(propan-2-yl)-1H-pyrazole (δ 8.1 ppm for Br-substituted protons) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations optimize the molecular geometry and electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for geometry optimization. Basis sets such as 6-311+G(d,p) account for polarization and diffuse effects. Studies show that exact-exchange terms reduce average deviations in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol) . For correlation energy, Colle-Salvetti-type functionals improve accuracy in open-shell systems . Key outputs include HOMO-LUMO gaps (∼5 eV for pyrazoles) and electrostatic potential maps to predict reactivity.

Q. What hydrogen-bonding motifs dominate the crystal structure of this hydrochloride salt, and how do they influence packing?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals N–H⋯Cl⁻ and C–H⋯Cl⁻ interactions as primary motifs. The pyrazole N–H donates to chloride ions (distance ∼2.8–3.0 Å), forming chains or sheets. Secondary interactions (e.g., π-stacking between pyrazole rings at 3.5–4.0 Å) stabilize the lattice. Synchrotron XRD is recommended for resolving weak interactions .

Q. How can conflicting spectral data (e.g., unexpected coupling constants) be resolved in structural elucidation?

- Methodological Answer :

- Step 1 : Compare experimental ¹H-¹H COSY and NOESY data with DFT-predicted coupling constants (J ∼1–3 Hz for meta protons on pyrazole).

- Step 2 : Use variable-temperature NMR to identify dynamic effects (e.g., rotameric equilibria in isopropyl groups).

- Step 3 : Validate with X-ray crystallography if crystal growth is feasible (e.g., slow evaporation from ethanol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.